
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
Vue d'ensemble
Description
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid is a chemical compound with the CAS Number: 1388059-84-4 . It has a molecular weight of 257.04 . The IUPAC name for this compound is 5-bromo-2-hydroxy-1H-benzo[d]imidazole-7-carboxylic acid .
Synthesis Analysis
The synthesis of imidazole compounds, which includes this compound, has been widely studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds, including this compound, are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Antiviral and Cytotoxic Activities
A study by Selvam et al. (2010) demonstrated the synthesis of novel 2,3-disubstitutedquinazolin-4(3H)-ones, including compounds related to 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid, showing distinct antiviral activity against Herpes simplex and vaccinia viruses, as well as cytotoxic activities Selvam, P., Murugesh, N., Chandramohan, M., Pannecouque, C., & De Clercq, E. (2010).
Antimicrobial Activity
Patel and Shaikh (2010) explored derivatives of nicotinic acid with 2-amino-6-methylbenzothiazole, showcasing in vitro antimicrobial screening against various bacteria and fungal species, indicating the compound's potential utility in developing antimicrobial agents Patel, N., & Shaikh, F. M. (2010).
Antioxidant and Antimicrobial Activities
Bassyouni et al. (2012) synthesized a series of compounds evaluated for their antioxidant and antimicrobial activities, providing insights into the structural activity relationships and potential therapeutic applications of these compounds Bassyouni, F., Tawfik, H. A., Hamed, A., Soltan, M., Elhefnawi, M., El-Rashedy, A., Moharam, M., & Rehim, M. A. (2012).
GPR35 Receptor Agonist
Thimm et al. (2013) identified 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid as a potent and selective agonist for the GPR35 receptor, a target of interest for its role in various biological processes Thimm, D., Funke, M., Meyer, A., & Müller, C. (2013).
Mécanisme D'action
The mechanism of action of imidazole compounds is diverse, as they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Orientations Futures
Imidazole compounds, including 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid, have a great importance in the development of novel drugs . They are in clinical use to treat infectious diseases , and there is a need for the development of new drugs that overcome the problems of antimicrobial resistance .
Propriétés
IUPAC Name |
6-bromo-2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-3-1-4(7(12)13)6-5(2-3)10-8(14)11-6/h1-2H,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGBJVNRBIQMDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



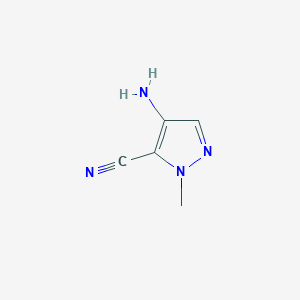

![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)
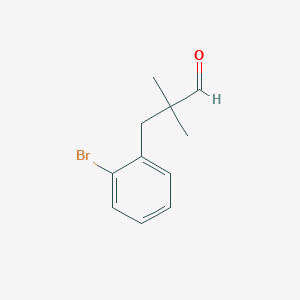
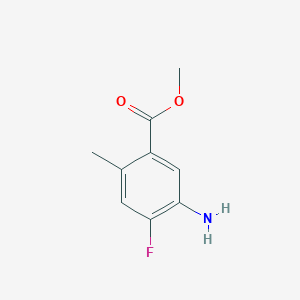

![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)

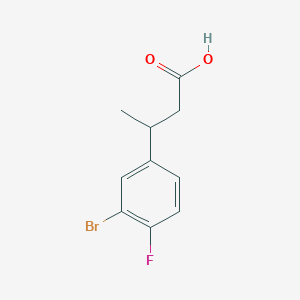

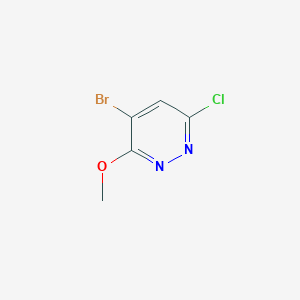
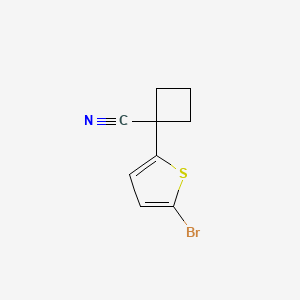
![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)
